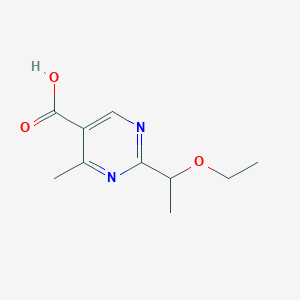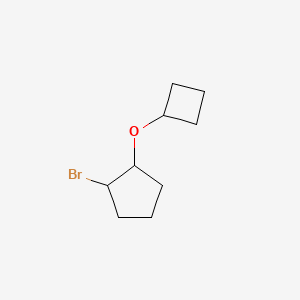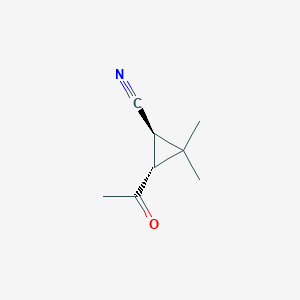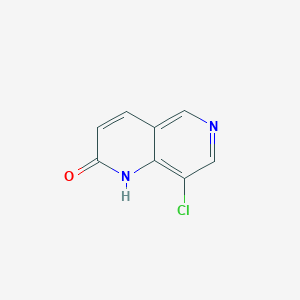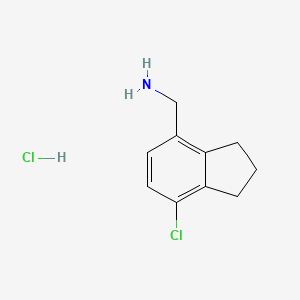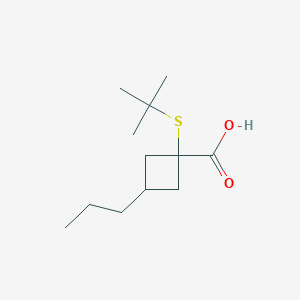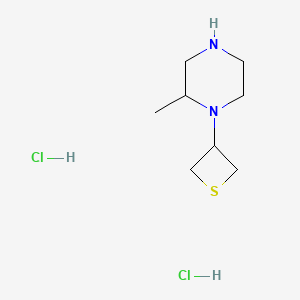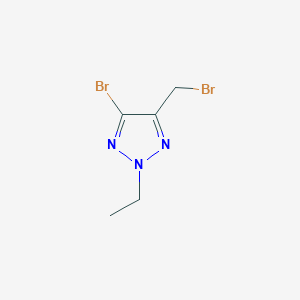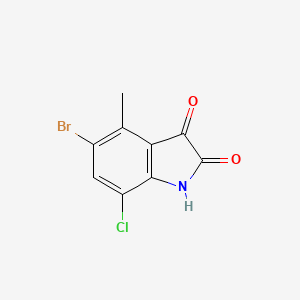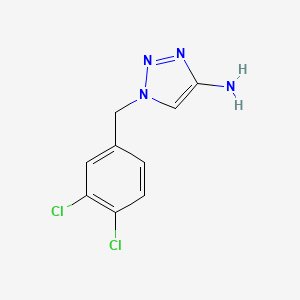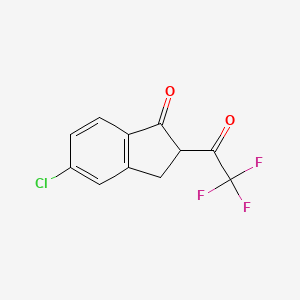
5-Chloro-2-trifluoroacetyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-trifluoroacetyl-1-indanone is a chemical compound with the molecular formula C11H6ClF3O2 It is a derivative of 1-indanone, characterized by the presence of a chlorine atom at the 5th position and a trifluoroacetyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-trifluoroacetyl-1-indanone typically involves the Friedel-Crafts acylation reaction. One common method starts with 5-chloro-1-indanone, which is then reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-trifluoroacetyl-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents at the 5th position.
Reduction: Formation of 5-chloro-2-trifluoromethyl-1-indanol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-trifluoroacetyl-1-indanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance and thermal stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-trifluoroacetyl-1-indanone involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-indanone: Lacks the trifluoroacetyl group, making it less reactive in certain chemical reactions.
2-Trifluoroacetyl-1-indanone: Lacks the chlorine atom, affecting its chemical properties and reactivity.
5-Bromo-2-trifluoroacetyl-1-indanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-trifluoroacetyl-1-indanone is unique due to the combined presence of both chlorine and trifluoroacetyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H6ClF3O2 |
|---|---|
Peso molecular |
262.61 g/mol |
Nombre IUPAC |
5-chloro-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H6ClF3O2/c12-6-1-2-7-5(3-6)4-8(9(7)16)10(17)11(13,14)15/h1-3,8H,4H2 |
Clave InChI |
ZFNHTWVQIQSXQW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


